molecular formula C15H12N2O B11871692 2-(3-Methoxyphenyl)quinazoline

2-(3-Methoxyphenyl)quinazoline

Cat. No.: B11871692
M. Wt: 236.27 g/mol
InChI Key: FWHMIILKVLNNEC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)quinazoline can be achieved through several methods. One common approach involves the condensation of o-aminobenzylamines with benzylamines in the presence of a catalyst. For instance, a metal-free synthetic method using 4,6-dihydroxysalicylic acid as an organocatalyst has been developed. This method involves oxidative condensation, intramolecular cyclization, and aromatization to yield 2-arylquinazolines with high efficiency .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and reagents is preferred to minimize waste and reduce environmental impact. The development of green chemistry methods, such as the use of atmospheric oxygen as an oxidant, has been a significant advancement in the industrial synthesis of quinazoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methoxyphenyl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with diverse substituents.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating diseases like cancer and bacterial infections.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

    2-Phenylquinazoline: Lacks the methoxy group, leading to different chemical and biological properties.

    2-(4-Methoxyphenyl)quinazoline: The methoxy group is at the 4-position, which can affect its reactivity and biological activity.

    2-(3-Hydroxyphenyl)quinazoline:

Uniqueness: 2-(3-Methoxyphenyl)quinazoline is unique due to the specific positioning of the methoxy group, which influences its electronic properties, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)quinazoline

InChI

InChI=1S/C15H12N2O/c1-18-13-7-4-6-11(9-13)15-16-10-12-5-2-3-8-14(12)17-15/h2-10H,1H3

InChI Key

FWHMIILKVLNNEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C=N2

Origin of Product

United States

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